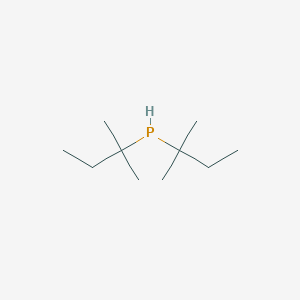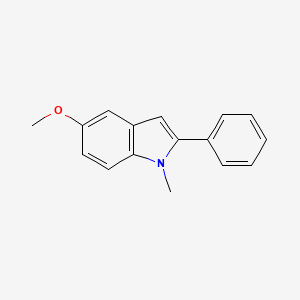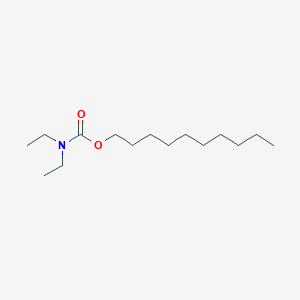
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine typically involves the cycloaddition of azides and alkynes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry. This reaction is carried out in the presence of a copper catalyst and often uses solvents like acetonitrile and water .
Industrial Production Methods: Industrial production of triazole compounds, including this compound, often involves large-scale cycloaddition reactions. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects .
Similar Compounds:
1,2,3-Triazole: Another triazole derivative with similar biological activities.
1,2,4-Triazole: Known for its use in antifungal medications like fluconazole and itraconazole.
Imidazole: A heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern on the triazole ring, which may confer distinct biological properties and reactivity compared to other triazole derivatives .
Propiedades
| 113261-25-9 | |
Fórmula molecular |
C11H12N4 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C11H12N4/c1-9-10(2)15(14-13-9)12-8-11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
YPNROHOHHAMNLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=N1)N=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)






